An In-depth Technical Guide to the Synthesis of N-Desbutyl-N-propyl Bumetanide
An In-depth Technical Guide to the Synthesis of N-Desbutyl-N-propyl Bumetanide
This guide provides a comprehensive overview of a feasible synthetic pathway for N-Desbutyl-N-propyl bumetanide, a close analog of the potent loop diuretic, bumetanide. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical rationale, experimental protocols, and analytical validation of the synthesis.
Introduction: The Significance of Bumetanide Analogs
Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a powerful diuretic used in the management of edema associated with congestive heart failure, as well as liver and kidney disease.[1][2][3] Its mechanism of action involves the inhibition of the Na-K-Cl cotransporter in the ascending limb of the loop of Henle.[1][4] The synthesis of bumetanide analogs, such as N-Desbutyl-N-propyl bumetanide, is a subject of scientific interest for structure-activity relationship (SAR) studies, potentially leading to the discovery of compounds with modified pharmacokinetic profiles or enhanced therapeutic properties. This guide will focus on a logical and efficient synthesis of the N-propyl analog, starting from a common precursor.
Proposed Synthetic Pathway: Reductive Amination
The most direct and widely applicable approach to synthesizing N-Desbutyl-N-propyl bumetanide is through the reductive amination of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with propanal. This method is favored for its efficiency and relatively mild reaction conditions. An alternative, direct N-alkylation with a propyl halide, is often less efficient due to the potential for over-alkylation and the need for harsher conditions.
The overall transformation is depicted in the reaction scheme below:
Figure 1: Proposed synthesis of N-Desbutyl-N-propyl bumetanide via reductive amination.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of N-Desbutyl-N-propyl bumetanide.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C₁₃H₁₂N₂O₅S | 308.31 | >98% | Major suppliers |
| Propanal | C₃H₆O | 58.08 | >97% | Major suppliers |
| Sodium triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | >97% | Major suppliers |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | >99.8% | Major suppliers |
| Acetic acid, glacial | CH₃COOH | 60.05 | >99.7% | Major suppliers |
| Saturated aqueous sodium bicarbonate solution | NaHCO₃ | 84.01 | - | Prepared in-house |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | Major suppliers |
| Hydrochloric acid, 1M | HCl | 36.46 | - | Prepared in-house |
Synthesis Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.
Detailed Procedure
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Reaction Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (3.08 g, 10 mmol) and propanal (0.70 g, 12 mmol) in 100 mL of anhydrous dichloromethane (DCM).
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Acidification: To the resulting suspension, add glacial acetic acid (0.6 g, 10 mmol). The acetic acid acts as a catalyst for the formation of the intermediate imine.
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Reduction: While stirring vigorously, add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 30 °C using a water bath if necessary.
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Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes/acetic acid (50:50:1). The starting material and product should have distinct Rf values.
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Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of 100 mL of saturated aqueous sodium bicarbonate solution. Stir for 30 minutes until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
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Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid. Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be employed to obtain the pure N-Desbutyl-N-propyl bumetanide. A previously reported method for a similar compound involved precipitation by adjusting the pH of a basic solution.[5]
Characterization of N-Desbutyl-N-propyl Bumetanide
The identity and purity of the synthesized compound should be confirmed by various analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (in DMSO-d₆) | Aromatic protons in the 6.8-7.8 ppm range, a triplet corresponding to the terminal methyl group of the propyl chain around 0.9 ppm, a multiplet for the methylene group adjacent to the methyl group around 1.6 ppm, and a multiplet for the methylene group attached to the nitrogen around 3.1 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at lower field (>12 ppm), and the amine and sulfonamide protons will also be present. |
| ¹³C NMR (in DMSO-d₆) | Peaks corresponding to the aromatic carbons, the carbonyl carbon of the carboxylic acid (~167 ppm), and the three distinct carbons of the propyl group. |
| Mass Spectrometry (MS) | The calculated molecular weight for N-Desbutyl-N-propyl bumetanide (C₁₆H₁₈N₂O₅S) is 350.40 g/mol . Expect to observe the [M+H]⁺ ion at m/z 351.1 or the [M-H]⁻ ion at m/z 349.1 in high-resolution mass spectrometry. |
| Melting Point | A sharp melting point is indicative of high purity. For comparison, a related compound, 4-phenoxy-3-n-propylamino-5-sulphamyl-benzoic acid, has a reported melting point of 223-224°C.[5] |
| Purity by HPLC | A high-performance liquid chromatography (HPLC) analysis should show a single major peak corresponding to the desired product, with purity typically exceeding 98%. |
Safety Considerations
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
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Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
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Reagent Handling:
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Propanal is flammable and an irritant.
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Sodium triacetoxyborohydride is a water-reactive substance that can release flammable gases. Handle with care and avoid contact with moisture.
-
Dichloromethane is a suspected carcinogen.
-
Glacial acetic acid is corrosive.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of N-Desbutyl-N-propyl bumetanide. By leveraging the well-established methodology of reductive amination, this protocol can be readily implemented in a standard organic chemistry laboratory. The thorough characterization of the final product is crucial to ensure its identity and purity for subsequent research and development activities. This guide serves as a foundational document for scientists exploring the synthesis and properties of bumetanide analogs.
References
- A facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to tre
- Bumetanide synthesis. ChemicalBook.
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- A kind of synthetic method of bumetanide.
- Bumetanide--the way to its chemical structure. PubMed.
- FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TRE
- A kind of synthetic method of bumetanide.
- Dilution Bumetanide - BUMEX ®. GlobalRPH.
- Bumetanide | 28395-03-1 | FB19354. Biosynth.
- 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid | CAS No- 28395-28-0.
- Bumetanide (Ro 10-6338) | NKCC1 Inhibitor. MedchemExpress.com.
- Bumetanide | C17H20N2O5S | CID 2471. PubChem - NIH.
- CAS No : 28395-28-0 | Product Name : 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid.
- Bumetanide. Wikipedia.
- N-Desbutyl-N-propyl Bumetanide 100mg. rons.
- Synthesis of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid. PrepChem.com.
- BUMEX Brand of bumetanide TABLETS WARNING Bumex (bumetanide) is a potent diuretic which, if given in excessive amounts, can lead.
- Preparation method of bumetanide.
- 1346601-70-4| Chemical Name : N-Desbutyl-N-propyl Bumetanide-d5.

